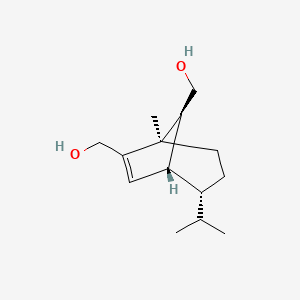
PPARγ Ligand Pack
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Cayman PPARγ Ligand Pack contains a combination of frequently used ligands for the nuclear PPARγ. Each kit contains Ciglitazone, the first characterized member of the thiazolidinedione (TZD) class that binds to the PPARγ ligand-binding domain with an EC50 value of 3.0 µM. Rosiglitazone, a key reference TZD also called BRL 49653, its more potent structural homolog MCC-555, and PPARγ-1-selective pioglitazone are other PPARγ agonists provided. Also included is Troglitazone (Resulin™), another TZD; it was withdrawn from human therapeutic use due to hepatotoxicity. Also in this assortment is 15-deoxy-Δ
Wissenschaftliche Forschungsanwendungen
1. Cancer Research and Treatment
PPARγ ligands have shown promise in cancer research, particularly in the treatment of colon and hepatocellular carcinoma. Studies have revealed that ligand activation of PPARγ in colon cancer cells leads to reduced growth and reversal of many gene expression events associated with colon cancer. Similarly, in hepatocellular carcinoma, PPARγ ligands induce cell cycle arrest and apoptosis, offering potential therapeutic pathways for these cancers (Sarraf et al., 1998), (Yoshizawa et al., 2002).
2. Metabolic Disease and Diabetes Research
PPARγ is a major regulator in metabolism, particularly in adipogenesis and insulin sensitivity. The use of PPARγ ligands, such as thiazolidinediones, has been extensively studied in the treatment of type 2 diabetes and metabolic syndrome. These ligands modulate PPARγ activity, influencing glucose and lipid homeostasis (Lehrke & Lazar, 2005), (Janani & Ranjitha Kumari, 2015).
3. Reproductive Health and Development
Research has also highlighted the role of PPARγ in reproductive health, including its impact on placental and fetal development. In conditions like polycystic ovary syndrome (PCOS), PPARγ ligands have been used as a treatment, demonstrating the receptor’s significance in human reproduction and infertility (Toth et al., 2007), (Schaiff et al., 2000).
4. Neurology and Brain Health
PPARγ ligands have shown neuroprotective effects and have potential applications in treating brain injuries and neuroinflammation. Their role in modulating anti-inflammatory mechanisms, oxidative stress, and neuronal death highlights their therapeutic potential in conditions like Alzheimer's disease and brain injuries (Villapol, 2017), (Nicolakakis & Hamel, 2010).
Eigenschaften
Produktname |
PPARγ Ligand Pack |
|---|---|
Synonyme |
Peroxisome Proliferator-activated Receptor γ Pack |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



